molecular formula C8H10N2O2 B1480265 (E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098158-34-8

(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480265
CAS No.: 2098158-34-8
M. Wt: 166.18 g/mol
InChI Key: ZVHKGCBZQXBRBQ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as (E)-but-2-enyl pyrimidine-2,4(1H,3H)-dione, is an organic compound belonging to the pyrimidine family. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. This compound has been extensively studied due to its versatile applications in drug discovery and development.

Scientific Research Applications

Synthesis and Structural Exploration

  • Antimicrobial Evaluation : Compounds similar to "(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione" have been evaluated for their antimicrobial properties, with moderate activity observed against pathogens like S. aureus, E. coli, and B. subtilis. These findings highlight their potential as bases for developing new antibacterial agents (Vlasov et al., 2022).

  • Heterocyclic Hybrid Synthesis : A study detailed the synthesis of heterocyclic hybrids involving pyrimidine-2,4(1H,3H)-dione, aiming to explore their structural and functional potential. This work contributes to the understanding of the chemical diversity and application of such compounds in various scientific fields (Hamama et al., 2012).

  • Novel Derivatives and Their Properties : Research into novel derivatives of pyrimidine-2,4(1H,3H)-dione includes studying their electronic structures, spectral properties, and potential applications in sensing and photophysics, showcasing the vast potential of these compounds in material science and beyond (Ashraf et al., 2019).

Biological Applications and Mechanistic Insights

  • Free Radical Oxidation : A study on the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in biological systems suggests these compounds could influence the oxidative activity of leukocytes, with implications for developing therapies addressing oxidative stress-related conditions (Meshcheryakova et al., 2022).

  • Cytotoxic Evaluation : Preliminary in vitro evaluations of dihydropyrimidine-2,4(1H,3H)-dione derivatives for their cytotoxic effects demonstrate the potential for these compounds in cancer research, particularly in the development of new therapeutic agents targeting specific cancer cell lines (Udayakumar et al., 2017).

  • Antiviral Activities : Synthesized derivatives of pyrimidine-2,4(1H,3H)-dione have been tested for their antiviral activities against pathogens like Hepatitis A virus and Herpes simplex virus, indicating their potential utility in developing antiviral medications (El-Etrawy & Abdel-Rahman, 2010).

Properties

IUPAC Name

6-[(E)-but-2-en-2-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-5(2)6-4-7(11)10-8(12)9-6/h3-4H,1-2H3,(H2,9,10,11,12)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHKGCBZQXBRBQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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